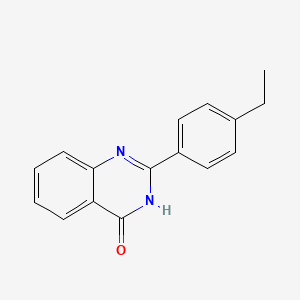

2-(4-Ethylphenyl)quinazolin-4(1H)-one

Beschreibung

2-(4-Ethylphenyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a 4-ethylphenyl substituent at the C2 position of the quinazolin-4(1H)-one core. Its synthesis involves the condensation of anthranilamide with para-ethylbenzaldehyde in the presence of iodine as a catalyst under reflux conditions in ethanol, yielding an 84% isolated product as a white solid . The compound’s structure is confirmed via NMR spectroscopy, with key signals including a quartet (δ 2.74 ppm) and triplet (δ 1.29 ppm) corresponding to the ethyl group, and aromatic protons resonating between δ 7.36–8.32 ppm . While its primary research focus lies in oncology—specifically as a breast cancer resistance protein (BCRP) and P-glycoprotein inhibitor—its structural features invite comparison with analogous quinazolinones to elucidate structure-activity relationships (SAR) .

Eigenschaften

CAS-Nummer |

59455-96-8 |

|---|---|

Molekularformel |

C16H14N2O |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

2-(4-ethylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

QACWURALMROYCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse biological activities influenced by substituent variations at the C2 and N3 positions. Below is a detailed comparison of 2-(4-Ethylphenyl)quinazolin-4(1H)-one with structurally similar compounds:

Key Comparative Insights

In contrast, hydroxy-substituted analogs show antiviral activity against tobacco mosaic virus (TMV), highlighting substituent-dependent target specificity .

Synthetic Yields: Electron-withdrawing groups (e.g., 4-bromophenyl, nitrophenyl) generally afford higher yields (83–90%) due to enhanced electrophilicity during cyclization, whereas 4-ethylphenyl and 4-methylbenzylamino derivatives yield 79–85% .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, 2-(3,4-dichlorophenyl)quinazolin-4(1H)-one (191–193°C) exhibits higher thermal stability than the ethylphenyl analog, likely due to halogen-mediated crystal packing .

N3 Modifications :

- Adding a 2-chloroethyl group at N3 (as in ) reduces the melting point (107°C vs. unreported for the parent compound), suggesting increased conformational flexibility. This modification is common in prodrug design to enhance solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.